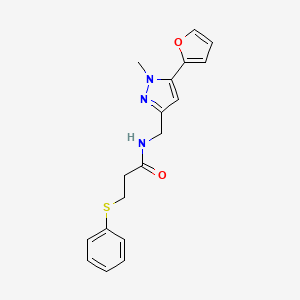

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide

Description

This compound features a 1-methylpyrazole core substituted at the 5-position with a furan-2-yl group. A propanamide chain is attached via a methylene group at the pyrazole’s 3-position, terminating in a phenylthio moiety. While direct experimental data (e.g., melting point, spectral profiles) are unavailable in the provided evidence, its molecular formula is inferred as C₁₉H₁₉N₃O₂S (molecular weight ≈353.44 g/mol).

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-10-23-17)12-14(20-21)13-19-18(22)9-11-24-15-6-3-2-4-7-15/h2-8,10,12H,9,11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKDWIDDPWCZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a phenylthio moiety. Its synthesis typically involves several steps:

- Formation of the Furan Ring : The furan ring can be synthesized through cyclization of suitable precursors under acidic or basic conditions.

- Synthesis of the Pyrazole Ring : This is often achieved by condensing hydrazines with 1,3-diketones or β-keto esters.

- Coupling : The furan and pyrazole rings are coupled using a linker, often through nucleophilic substitution reactions.

- Final Modification : The phenylthio group is introduced to complete the synthesis of the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, affecting cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For example, compounds derived from a similar scaffold demonstrated broad-spectrum activity with MIC values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and Aspergillus niger .

- Anti-inflammatory Effects : In vitro assays have indicated that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential in treating inflammatory diseases .

- Anticancer Potential : Some studies suggest that compounds containing the pyrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development in cancer therapy .

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 2.50 - 20 µg/mL | |

| Anti-inflammatory | Human cells | IC50 for TNF-α: 10 µM | |

| Anticancer | Cancer cell lines | IC50 varies |

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyrazole derivatives, this compound was tested against Mycobacterium tuberculosis (MTB). The compound exhibited significant inhibition at concentrations comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Action

A recent investigation evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. Results showed substantial inhibition of inflammatory markers in vitro, suggesting therapeutic applications in conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with analogs from the evidence:

Key Observations:

Heterocyclic Diversity: The target compound’s furan-2-yl group contrasts with amino thiazole and oxadiazole moieties in ’s compounds. The phenylthio group in the target introduces a lipophilic sulfur atom, differing from the polar oxadiazole-sulfanyl linkage in ’s 7c–7f. This could enhance membrane permeability but reduce aqueous solubility .

Substituent Effects :

- N-(5-Phenyl-1H-pyrazol-3-yl)acetamide () lacks the 1-methyl group on the pyrazole, which in the target compound may confer steric protection against metabolic degradation .

- The trifluoroacetate salt in compound 6 () highlights how counterions can modify physical properties (e.g., crystallinity, solubility) compared to the neutral target compound .

Synthetic Routes :

- describes acetylation and TFA-mediated deprotection for synthesizing pyrazole-acetamide derivatives. Similar methods may apply to the target compound, though its phenylthio group would require distinct thiolation steps .

- The use of SHELX () and ORTEP-3 () in crystallography suggests structural validation methods for analogs, applicable to the target if crystallized .

Hypothetical Spectral and Physical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

- IR Spectroscopy : The phenylthio group (~650 cm⁻¹ C–S stretch) and furan C–O–C (~1010 cm⁻¹) would differ from the oxadiazole (~1250 cm⁻¹) and thiazole (~1450 cm⁻¹) peaks in ’s compounds .

- NMR : The 1-methylpyrazole’s CH₃ group would resonate near δ 3.8 ppm, while the phenylthio’s aromatic protons may appear as multiplets at δ 7.2–7.5 ppm .

- Melting Point : Expected to be lower than ’s 7c–7f (134–178°C) due to reduced polarity from the furan and phenylthio groups .

Research Implications and Limitations

- The phenylthio group may modulate enzyme binding via hydrophobic interactions.

- Data Gaps : Experimental validation of the target’s synthesis, crystallography (using SHELX/ORTEP-3 ), and bioactivity is critical for conclusive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.